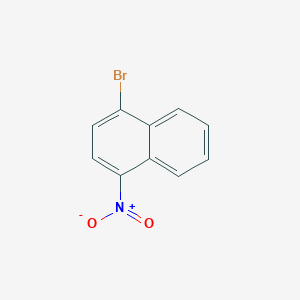

1-Bromo-4-nitronaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

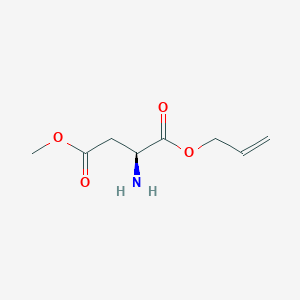

1-Bromo-4-nitronaphthalene is a chemical compound with the linear formula C10H6BrNO2 . It has a molecular weight of 252.069 .

Synthesis Analysis

The synthesis of 1-Nitronaphthalene, a related compound, has been studied extensively. The nitration of naphthalene is a typical aromatic electrophilic substitution reaction . The electrophile is the nitronium ion generated by the interaction . A simple and effective method of nitration of naphthalene using a classical nitrating mixture in 1,4 -dioxane is presented . The reaction occurs under homogeneous conditions and GC -MS analysis of the product showed 2 peaks corresponding to 1-nitronaphthalene (96%) and 2-nitronaphthalene (4%) .Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula: C10H6BrNO2 .Chemical Reactions Analysis

The nitration of naphthalene is a typical aromatic electrophilic substitution reaction . The electrophile is the nitronium ion generated by the interaction .Applications De Recherche Scientifique

Battery Technology

1-Bromo-4-nitronaphthalene and its derivatives, such as 1-Nitronaphthalene, have been investigated for their potential use in battery technology. Research by Thirunakaran et al. (1996) explored the use of 1-Nitronaphthalene as a battery depolarizer in conjunction with a high-energy magnesium anode. This study found that 1-Nitronaphthalene showed good reduction efficiency and could be an effective cathode active material in battery cells (Thirunakaran, Vasudevan, Sivashanmugam, Kumar, & Muniyandi, 1996).

Photochemistry and Atmospheric Chemistry

1-Nitronaphthalene, closely related to this compound, plays a significant role in atmospheric chemistry. Brigante et al. (2010) researched the photosensitized reactions of 1-Nitronaphthalene in aqueous solutions, finding that it can be a source of various radical species and singlet oxygen in atmospheric waters. Their work highlights the importance of understanding the photochemistry of nitro-PAHs like 1-Nitronaphthalene in environmental contexts (Brigante, Charbouillot, Vione, & Mailhot, 2010).

Feilberg et al. (1999) further studied the atmospheric behavior of nitronaphthalenes. They modeled the formation, decay, and partitioning of these compounds in the atmosphere, using 1- and 2-nitronaphthalene as examples. This study contributes to understanding the environmental impact of nitronaphthalenes, including their formation and degradation in regional airmasses (Feilberg, Kamens, Strommen, & Nielsen, 1999).

Chemical Synthesis

The synthesis of compounds like this compound and its derivatives is critical for various applications. Gong-an et al. (2009) reported a simple and efficient method for synthesizing 1-Nitronaphthalene, an important intermediate for creating medicines, dyes, agricultural chemicals, and rubber antioxidants. Their method used nitric acid as a nitrating agent and achieved high yields under mild conditions (Li Gong-an, Miao Jiang-huan, & Z. Xiaopeng, 2009).

Malhotra et al. (2013) developed a catalyst-free conjugate addition of indoles and pyrroles to dihydronitronaphthalenes in water, which is relevant for the synthesis of complex organic compounds. This method is valuable for creating novel classes of compounds, illustrating the utility of nitronaphthalenes in organic synthesis (Malhotra, Ghosh, Dey, Chakrabarti, Ghosh, Dutta, Asijaa, Roy, Dutta, Basu, & Hajra, 2013).

Mécanisme D'action

Target of Action

The primary target of 1-Bromo-4-nitronaphthalene is the aromatic ring of the naphthalene molecule . The compound interacts with the carbon atoms of the aromatic ring, leading to a series of reactions .

Mode of Action

This compound undergoes electrophilic aromatic substitution . The electrophile, in this case, is the nitronium ion generated by the interaction . The nitronium ion attacks the aromatic ring, forming a nitrobenzenium ion, which then transforms into an aromatic nitro compound .

Biochemical Pathways

The degradation of 1-nitronaphthalene is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene . This compound is also an early intermediate in the naphthalene degradation pathway . The subsequent assimilation of 1,2-dihydroxynaphthalene seems to follow the well-established pathway for naphthalene degradation .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its molecular structure and the presence of the bromine and nitro groups .

Result of Action

The result of the action of this compound is the transformation of the naphthalene molecule into a nitro compound . This transformation involves the substitution of a hydrogen atom on the aromatic ring with a nitro group .

Propriétés

IUPAC Name |

1-bromo-4-nitronaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUENKLKXUFZIPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2987580.png)

![N-(3-chloro-4-methoxyphenyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2987582.png)

![1-(4-methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2987585.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2987588.png)

![5-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine](/img/structure/B2987600.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2987602.png)